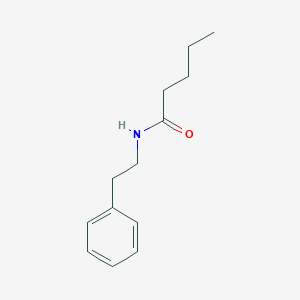

N-(2-phenylethyl)pentanamide

Description

N-(2-Phenylethyl)pentanamide is an organic compound characterized by a pentanamide group (C₅H₁₁CONH₂) linked to a 2-phenylethylamine moiety (C₆H₅CH₂CH₂). It was first identified as a natural product isolated from the psychrotolerant bacterium Chryseobacterium polytrichastri . The compound was synthesized with a yield of 78% (0.325 g, 1.58 mmol) via standard amidation protocols, as confirmed by ¹³C NMR spectroscopy . Its structure includes a hydrophobic pentanoyl chain and an aromatic phenylethyl group, which may contribute to its volatility and ecological role in bacterial signaling or defense mechanisms .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-(2-phenylethyl)pentanamide |

InChI |

InChI=1S/C13H19NO/c1-2-3-9-13(15)14-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) |

InChI Key |

RBPXCUDFQLFKPO-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NCCC1=CC=CC=C1 |

Canonical SMILES |

CCCCC(=O)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anthelmintic Therapeutics

N-(4-Methoxyphenyl)Pentanamide

This derivative replaces the phenylethyl group with a 4-methoxyphenyl ring. It exhibits potent anthelmintic activity against Toxocara canis comparable to albendazole but with significantly reduced cytotoxicity in human (SH-SY5Y) and monkey (Vero) cell lines . Pharmacokinetic studies reveal excellent drug-likeness, adhering to Lipinski’s rule of five and "BigPharma" filters (Ghose, Veber, Egan) .

Antitubercular Sulfonamide Derivatives

Compounds like N4-Valeroylsulfacetamide (C₁₃H₁₇N₃O₄S) and N4-Valeroylsulfanilamide (C₁₁H₁₆N₂O₃S) feature a pentanamide group attached to sulfonamide-substituted phenyl rings. These derivatives display antitubercular activity, with distinct physical properties such as high melting points (208–216°C) and characteristic FTIR peaks (e.g., SO₂NH at ~1150 cm⁻¹) .

| Compound | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|

| N4-Valeroylsulfacetamide | 216 | 1676 (CONH), 1152 (SO₂NH) |

| N4-Valeroylsulfanilamide | 208–209 | 1669 (CONH), 1151 (SO₂NH) |

In contrast, this compound lacks sulfonamide functionalization, limiting its applicability to bacterial secondary metabolism rather than targeted antimicrobial therapy.

Opioid Derivatives: Valerylfentanyl and Analogues

Valerylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide) is a synthetic opioid analog of fentanyl. It shares the 2-phenylethyl group with this compound but incorporates a piperidinyl ring and an additional phenyl group, enhancing its µ-opioid receptor affinity. Valerylfentanyl is ~10,000 times more potent than morphine but poses high risks of respiratory depression and overdose .

Miscellaneous Structural Analogues

- N-(2-Phenylethyl)-2-propylpentanamide (C₁₆H₂₅NO): Features a branched 2-propylpentanoyl chain, increasing hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.